4,6-Bis(trifluoromethyl)pyridin-2(1H)-one
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Overview
Description
4,6-Bis(trifluoromethyl)pyridin-2(1H)-one is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a pyridinone ring
Preparation Methods
The synthesis of 4,6-Bis(trifluoromethyl)pyridin-2(1H)-one typically involves the introduction of trifluoromethyl groups into the pyridinone ring. One common method is the radical trifluoromethylation of pyridinone derivatives.
Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound on a larger scale.
Chemical Reactions Analysis
4,6-Bis(trifluoromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,6-Bis(trifluoromethyl)pyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in the study of biological systems, including enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4,6-Bis(trifluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
4,6-Bis(trifluoromethyl)pyridin-2(1H)-one can be compared with other similar compounds, such as:
4,6-Dichloropyridin-2(1H)-one: This compound has chlorine atoms instead of trifluoromethyl groups, resulting in different chemical and biological properties.
4,6-Dimethylpyridin-2(1H)-one: The presence of methyl groups instead of trifluoromethyl groups affects the compound’s reactivity and applications.
4,6-Difluoropyridin-2(1H)-one: Fluorine atoms provide different electronic effects compared to trifluoromethyl groups, influencing the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its trifluoromethyl groups, which impart distinct properties such as increased lipophilicity, metabolic stability, and unique electronic effects, making it valuable for various applications.
Properties
CAS No. |
38609-77-7 |
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Molecular Formula |
C7H3F6NO |
Molecular Weight |
231.09 g/mol |
IUPAC Name |
4,6-bis(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H3F6NO/c8-6(9,10)3-1-4(7(11,12)13)14-5(15)2-3/h1-2H,(H,14,15) |
InChI Key |
VSFCIOZUOKVYSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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